

Mass Spectrometry Data for 2-Undecene Validation: A Comparative Guide

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Compound of Interest

Compound Name: 2-Undecene

Cat. No.: B8481262

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **2-undecene**, offering a valuable resource for its validation and differentiation from its isomers. The following sections present quantitative mass spectral data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and fragmentation pathways to support researchers in their analytical endeavors.

Quantitative Mass Spectrometry Data

The validation of **2-undecene** relies on the careful examination of its mass spectrum and comparison with the spectra of its isomers. The position of the double bond significantly influences the fragmentation pattern observed upon electron ionization. Below is a summary of the most abundant mass-to-charge (m/z) ratios for **2-undecene** and its common isomers, 1-undecene and 3-undecene. This data is crucial for distinguishing between these structurally similar compounds.

Compound	m/z (Relative Intensity %)	m/z (Relative Intensity %)	m/z (Relative Intensity %)	m/z (Relative Intensity %)	m/z (Relative Intensity %)
(Z)-2-Undecene	55 (100)	41 (85)	43 (70)	-	-
1-Undecene	71 (99.99)	83 (94.14)	57 (93.68)	97 (91.83)	85 (82.43)[1]
(Z)-3-Undecene	41 (100)	55 (85)	43 (65)	-	-
(E)-3-Undecene	41 (100)	55 (80)	69 (75)	-	-

Note: The data for (Z)-2-Undecene, (Z)-3-Undecene, and (E)-3-Undecene is based on the most prominent peaks observed in their respective mass spectra. A full quantitative dataset was not publicly available.

Experimental Protocols

The following protocols outline the standardized procedures for the analysis of undecene isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a highly effective technique for separating and identifying volatile compounds.

Sample Preparation

- Standard Preparation: Prepare individual stock solutions of (E)-2-undecene, (Z)-2-undecene, 1-undecene, and 3-undecene at a concentration of 1 mg/mL in a volatile solvent such as hexane or pentane.
- Working Solution: From the stock solutions, prepare a working solution containing a mixture of the isomers at a final concentration of 10 µg/mL each in the same solvent.
- Sample Injection: A 1 µL aliquot of the working solution is injected into the GC-MS system.

Gas Chromatography (GC) Method

- Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

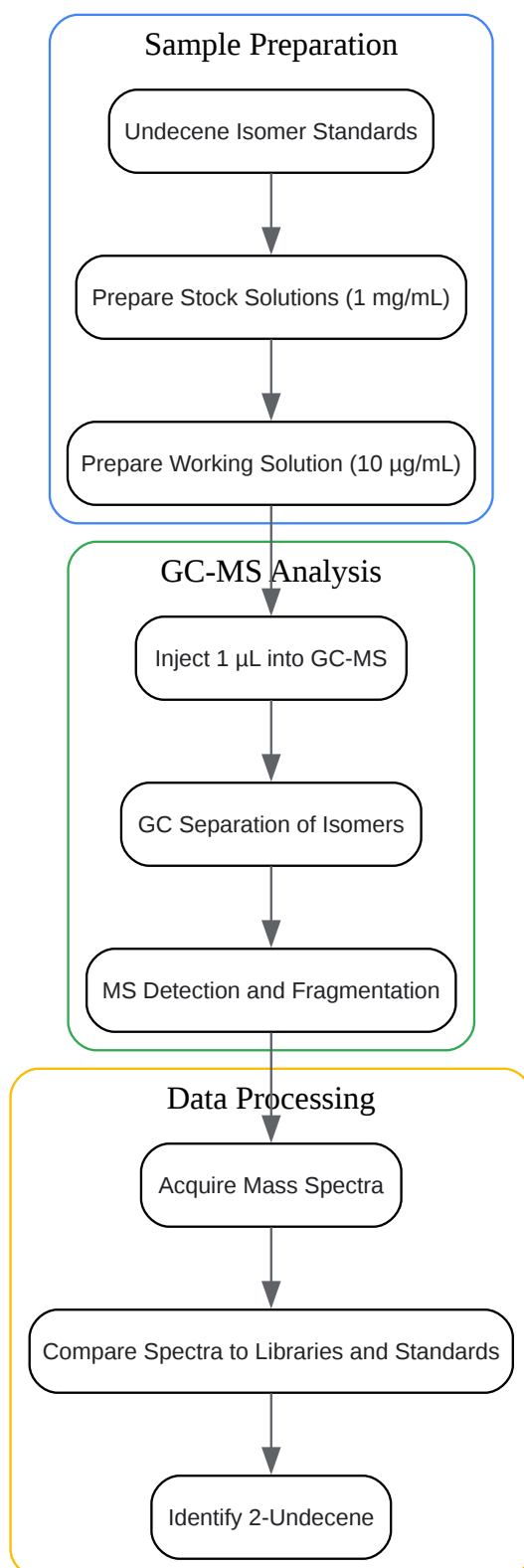
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the undecene isomers.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 10 °C/min.
 - Hold: Maintain at 150 °C for 5 minutes.

Mass Spectrometry (MS) Method

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 200.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

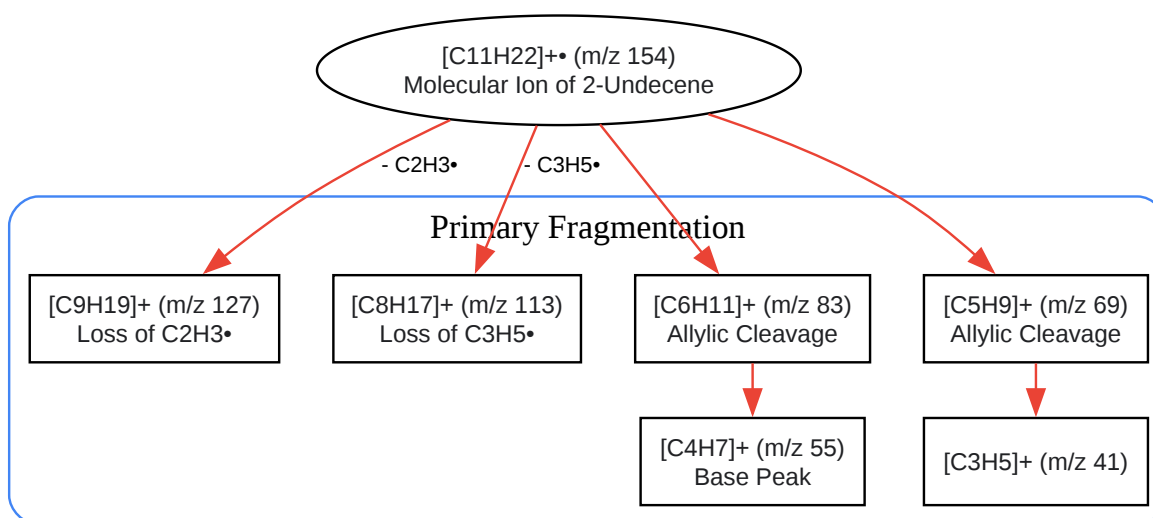
Visualizing the Analysis

To further clarify the processes involved in the validation of **2-undecene**, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a probable fragmentation pathway.



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GC-MS workflow for **2-Undecene** validation.



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Proposed fragmentation of 2-Undecene.

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References

- 1. 1-Undecene | C₁₁H₂₂ | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]
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